![molecular formula C20H20FN3O3S2 B2720106 (E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 941962-18-1](/img/structure/B2720106.png)
(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonyl group, a thiazole ring, and a piperidine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, sulfonyl fluorides, which are part of the compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals . Thiazole derivatives can be synthesized through various methods, including reactions involving organosulfur compounds .Molecular Structure Analysis
The compound’s structure includes a thiazole ring, which is a type of heterocyclic aromatic ring with sulfur and nitrogen atoms . The fluorophenyl group is a phenyl ring with a fluorine atom attached, and the sulfonyl group consists of a sulfur atom bonded to two oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorophenyl and sulfonyl groups could influence properties like polarity, solubility, and reactivity .Scientific Research Applications
Catalysis and Late-Stage Functionalization (LSF)
Sulfonyl fluorides serve as activating agents in catalytic reactions. For instance, 4-fluorobenzenesulfonyl chloride (a related compound) has been used for direct phenol deoxymethylation under metal catalysis. LSF strategies benefit from the compound’s mild conditions, functional group tolerance, and chemoselectivity. Gram-scale syntheses and orthogonal experiments demonstrate its utility .
Photocatalytic Reactions
Researchers have explored the compound’s reactivity in light-induced [2 + 2] cycloadditions. By combining it with pyridones or isoquinolones, they create unique cyclobutane-fused structures. These synthetic methodologies expand the toolbox for constructing complex molecules in organic chemistry .
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-23-17-4-2-3-5-18(17)28-20(23)22-19(25)14-10-12-24(13-11-14)29(26,27)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXAGHFNGQAVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide |
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